2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate
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Overview
Description
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium sulfate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a trimethylazanium group, which is a quaternary ammonium ion. The compound also contains a sulfate ion, which contributes to its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium sulfate typically involves multiple steps. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline to form the diazonium salt. This is followed by a coupling reaction with N-ethylaniline to form the diazenyl compound. The final step involves the quaternization of the amine group with trimethylamine and subsequent reaction with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium sulfate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The diazenyl group can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chlorine atoms can yield various substituted derivatives.
Scientific Research Applications
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium sulfate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo redox reactions also contributes to its biological activity, potentially generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares the dichloro and nitro groups but lacks the diazenyl and quaternary ammonium groups.
N-ethylaniline: Contains the ethylaniline structure but lacks the diazenyl and nitro groups.
Trimethylamine: A simple quaternary ammonium compound without the diazenyl and nitro groups.
Uniqueness
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium sulfate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the diazenyl group allows for unique reactivity, while the quaternary ammonium group enhances its solubility and stability.
Properties
CAS No. |
72828-76-3 |
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Molecular Formula |
C38H48Cl4N10O8S |
Molecular Weight |
946.7 g/mol |
IUPAC Name |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate |
InChI |
InChI=1S/2C19H24Cl2N5O2.H2O4S/c2*1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5(2,3)4/h2*6-9,12-13H,5,10-11H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
HGMILLLLAGSWQT-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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